Home > Products > Screening Compounds P101970 > 16-(R)-Iloprost-d4
16-(R)-Iloprost-d4 -

16-(R)-Iloprost-d4

Catalog Number: EVT-1494293
CAS Number:
Molecular Formula: C₂₂H₂₈D₄O₄
Molecular Weight: 364.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

16-(R)-Iloprost-d4 is derived from iloprost, which itself is synthesized from prostaglandin precursors. The specific synthesis of this deuterated form allows for precise studies in pharmacology and metabolism.

Classification
  • Type: Synthetic prostacyclin analog
  • Category: Vasodilator, anti-platelet agent
  • Chemical Class: Prostaglandin derivative
Synthesis Analysis

Methods

The synthesis of 16-(R)-Iloprost-d4 typically involves several key steps:

  1. Starting Materials: The synthesis begins with chiral phosphonates or other chiral intermediates that can be modified through various chemical reactions.
  2. Deuteration: The incorporation of deuterium is achieved through specific reactions that replace hydrogen atoms with deuterium, enhancing the compound's stability and metabolic properties.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels essential for biological studies.

Technical Details

The synthesis often employs techniques such as:

  • Chiral resolution to obtain the desired enantiomer.
  • Reflux conditions and controlled temperatures to facilitate specific reactions.
  • Spectroscopic methods (NMR, mass spectrometry) to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular formula for 16-(R)-Iloprost-d4 is C20H30D4O5. The structure includes:

  • A cyclopentane ring characteristic of prostaglandins.
  • Multiple hydroxyl groups that contribute to its biological activity.
  • Deuterium atoms replacing specific hydrogen atoms in the structure.

Data

  • Molecular Weight: Approximately 350.5 g/mol
  • Structural Features: The presence of stereocenters makes it optically active, which is crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

16-(R)-Iloprost-d4 undergoes various chemical reactions typical of prostacyclin analogs:

  1. Hydrolysis: In biological systems, it can be hydrolyzed to yield active metabolites.
  2. Receptor Binding: It binds to prostacyclin receptors, mimicking the action of endogenous prostacyclin.
  3. Metabolic Pathways: The presence of deuterium alters its metabolic pathways compared to non-deuterated iloprost, potentially leading to slower metabolism and prolonged action.

Technical Details

These reactions are often studied using:

  • In vitro assays to assess receptor binding affinity and functional activity.
  • In vivo studies to evaluate pharmacokinetics and pharmacodynamics.
Mechanism of Action

Process

The mechanism by which 16-(R)-Iloprost-d4 exerts its effects involves:

  1. Activation of Prostacyclin Receptors (IP receptors): This leads to increased intracellular cyclic adenosine monophosphate levels, resulting in vasodilation and inhibition of platelet aggregation.
  2. Endothelial Function Improvement: It enhances endothelial function by promoting vasodilation and inhibiting smooth muscle proliferation.

Data

Research indicates that iloprost analogs can significantly lower pulmonary arterial pressure and improve exercise capacity in patients with pulmonary arterial hypertension.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration; less prone to metabolic degradation compared to non-deuterated forms.
  • pH Sensitivity: Stability may vary with changes in pH; optimal conditions are usually around neutral pH.
Applications

Scientific Uses

16-(R)-Iloprost-d4 serves multiple purposes in scientific research:

  1. Pharmacokinetic Studies: Its unique properties make it ideal for studying drug metabolism and action in vivo.
  2. Therapeutic Research: Investigated for potential applications in treating various vascular diseases beyond pulmonary arterial hypertension, including peripheral artery disease.
  3. Biomarker Development: Used as a reference compound in studies assessing prostacyclin levels in biological samples.
Introduction to 16-(R)-Iloprost-d4

16-(R)-Iloprost-d4 is a deuterium-labeled stereoisomer of the synthetic prostacyclin analog iloprost, specifically designed to enhance metabolic stability while retaining the pharmacological profile of the parent compound. This molecule incorporates four deuterium atoms at strategic molecular positions and possesses the R-configuration at the C16 chiral center—a critical determinant of its biological activity. As a chemically modified version of the clinically employed vasodilatory and antiplatelet agent iloprost (marketed as Ventavis® and Aurlumyn®), 16-(R)-Iloprost-d4 serves primarily as a research tool for pharmacokinetic, metabolic, and receptor binding studies, enabling precise tracing of drug distribution and biotransformation pathways without introducing significant isotopic effects on target engagement [1] [5] [8].

Table 1: Core Structural Features of 16-(R)-Iloprost-d4

FeatureDescription
Parent CompoundIloprost (ZK 36374; Ciloprost)
Isotopic LabelFour deuterium (²H) atoms
Stereochemical CenterR-configuration at C16
Molecular FormulaC₂₂H₂₈D₄O₄ (derived from C₂₂H₃₂O₄)
Primary Pharmacological ActionsIP/EP1 receptor agonism, platelet aggregation inhibition, vasodilation
Research ApplicationsMetabolic tracing, receptor binding studies, pharmacokinetic modeling

Historical Development of Prostacyclin Analogs

The development of prostacyclin analogs originated from the discovery of endogenous prostacyclin (PGI₂) in 1976, an unstable eicosanoid exhibiting potent vasodilatory and platelet-inhibitory effects. Its extreme lability (in vivo half-life: 1.6 minutes at physiological pH) necessitated stable analogs for therapeutic application [2] [3]. First-generation analogs like carbaprostacyclin provided initial stability improvements but exhibited suboptimal potency and selectivity. Iloprost emerged as a second-generation analog in the 1980s, achieving a tenfold increase in potency through structural modifications: a) replacement of the enol ether oxygen with a methylene group, b) introduction of a methyl group at C16, and c) an α-chain triple bond [8] [10].

Iloprost exists as a mixture of 16(R)- and 16(S)-diastereomers, with the (S)-isomer demonstrating significantly higher affinity for the prostacyclin (IP) receptor (IC₅₀ platelet aggregation: 3.5 nM vs. 65 nM for the R-isomer) [1] [5] [8]. Despite this, early commercial preparations utilized the racemic mixture due to synthetic challenges in stereoselective production. The drive towards optimized analogs with enhanced metabolic stability and stereochemical purity led to advanced synthetic routes (e.g., palladium-catalyzed hydrostannylation, chiral oxazaborolidine-mediated reduction) enabling the isolation and study of individual isomers like 16(R)-Iloprost [10]. Concurrently, deuterium labeling emerged as a strategy to further refine pharmacokinetics, culminating in compounds like 16-(R)-Iloprost-d4, designed to exploit the kinetic isotope effect (KIE) to retard metabolism at vulnerable sites [3] [7].

Table 2: Evolution of Key Prostacyclin Analogs

GenerationRepresentative CompoundKey Structural FeaturesLimitations
NaturalProstacyclin (PGI₂)Native eicosanoid structure; enol ether linkageExtreme instability (t₁/₂ ~ 1-3 min)
FirstCarbaprostacyclinCarbacyclin core (methylene replacement of enol ether O)Moderate potency, limited metabolic stability
SecondIloprost (Racemate)C16-methyl group, α-chain triple bondDiastereomeric mixture; differential activity of isomers
Second (Opt)16(S)-IloprostSingle active stereoisomer (S-configuration at C16)Susceptible to β-oxidation
Advanced16-(R)-Iloprost-d4R-configuration at C16 + Deuteration at metabolic sitesResearch tool; enhances metabolic stability

Role of Deuterium in Pharmaceutical Chemistry

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, exerts its primary pharmaceutical effect through the kinetic isotope effect (KIE). Replacing C-H bonds with stronger C-²H bonds increases the bond dissociation energy by 1-1.5 kcal/mol, potentially slowing rates of enzymatic reactions where bond cleavage is rate-limiting (e.g., cytochrome P450-mediated oxidation, dehydrogenase activity) by 2-10 fold [3] [7]. In 16-(R)-Iloprost-d4, deuterium atoms are incorporated at specific positions susceptible to oxidative metabolism—most likely the α- and/or ω-chains where β-oxidation is a known clearance pathway for iloprost [3] [8].

The strategic placement of deuterium aims to mitigate rapid metabolism observed with native iloprost, which suffers from low bioavailability (16-63% depending on route and dose) and a short elimination half-life (20-34 minutes in humans) due primarily to β-oxidation and glucuronidation [3]. By impeding these pathways, 16-(R)-Iloprost-d4 offers:

  • Enhanced Metabolic Stability: Reduced first-pass metabolism and prolonged systemic exposure.
  • Improved Pharmacokinetic Profiling: Lower dose frequency potential and reduced peak-to-trough fluctuations.
  • Reduced Metabolite Interference: Diminished formation of potentially inactive or off-target active metabolites.
  • Tracer Utility: Non-radioactive isotopic label for mass spectrometry-based quantification in complex matrices [3] [7] [8].

Critically, deuterium substitution is generally considered "bioisosteric" at non-metabolically active sites. It minimally alters molecular size, pKa, lipophilicity, and thus receptor binding affinity—especially crucial for 16-(R)-Iloprost-d4 given its role in studying IP/EP1 receptor interactions (Ki ~ 11 nM for iloprost racemate) [3] [8].

Table 3: Impact of Deuteration on Key Drug Properties

PropertyEffect of DeuterationRelevance to 16-(R)-Iloprost-d4
Metabolic RateDecreases for reactions involving cleavage of C-²H bonds (KIE = 2-10)Targets β-oxidation pathways, potentially increasing t₁/₂
Receptor BindingNegligible change if deuterium not involved in binding contactsPreserves affinity for IP/EP1 receptors (Ki ~ 11 nM)
Distribution & VolumeGenerally unchanged (similar physicochemical properties)Expected similar Vd (~0.7-0.8 L/kg) to iloprost
DetectabilityDistinct mass signature (Δm/z = +4) enables MS-based detection/tracingFacilitates ADME studies without radioactive labels
Toxicity ProfileUsually similar to parent; potential for altered metabolite spectrum requires evaluationResearch focus: Reduced formation of specific oxidative metabolites

Significance of Stereochemical Configuration in Iloprost Derivatives

Iloprost contains three chiral centers (C5, C16, and an undefined position), with the configuration at C16 proving critically important for biological activity. The 16(S) and 16(R) diastereomers exhibit markedly different potencies:

  • 16(S)-Iloprost: This high-affinity isomer binds potently to the human prostacyclin receptor (IP) with a Kd of ~13.4 nM and inhibits platelet aggregation with an IC₅₀ of 3.5 nM [5] [8]. It also binds the EP1 receptor with Ki ~11 nM [8].
  • 16(R)-Iloprost: Exhibits significantly lower affinity for the IP receptor, requiring higher concentrations for platelet inhibition (IC₅₀ = 65 nM) [1] [8].

This stereospecificity arises from differential receptor interactions. The IP receptor possesses a highly enantioselective binding pocket where the methyl group configuration at C16 dictates optimal fit and subsequent Gs-protein coupling efficiency. Molecular modeling suggests the (S)-configuration aligns critical pharmacophore elements (carboxylate, hydroxyl groups) optimally for receptor activation compared to the (R)-isomer [8].

16-(R)-Iloprost-d4 retains the R-configuration at C16. While this inherently confers lower potency at the IP receptor compared to the S-isomer or racemic iloprost, its value lies in:

  • Mechanistic Probes: Isolating effects mediated by lower-affinity receptor interactions (e.g., specific EP receptor subtypes) without dominance from high-affinity IP signaling.
  • Metabolic Studies: Providing a chemically distinct but structurally related tracer where the R-configuration itself is a metabolic handle (differences in isomer metabolism are documented).
  • Synthetic Reference: Serving as a critical standard for developing stereoselective synthetic routes and analytical methods for complex eicosanoid analogs [1] [5] [8].

The synthesis of enantiopure 16(R)-Iloprost involves sophisticated stereocontrolled methodologies. Key steps include palladium-catalyzed hydrostannylation for alkyne functionalization, Sn/Li exchange to generate E-alkenyllithium intermediates, and highly diastereoselective reduction of a C15 ketone using chiral auxiliaries like oxazaborolidine 28 to establish the correct 15(S)-hydroxy configuration present in active iloprost forms [10]. Purification ensures the R-configuration at C16 is preserved in the final deuterated product.

Table 4: Comparative Properties of Iloprost Stereoisomers

Property16(S)-Iloprost16(R)-Iloprost16-(R)-Iloprost-d4
Platelet Aggr. IC₅₀3.5 nM65 nM~65 nM (expected)
IP Receptor Kd/Ki~13.4 nM (Kd)Significantly weakerSimilar to 16(R)-Iloprost
EP1 Receptor AffinityKi ~11 nM (Racemate data)Ki ~11 nM (Racemate data)Expected similar
Primary Research UseHigh-potency agonist studiesLow-potency agonist control, metabolic probeMetabolic tracer, specific receptor studies
Key Metabolic Pathwayβ-Oxidation, Glucuronidationβ-Oxidation, GlucuronidationRetarded β-Oxidation (via KIE)
Synthetic AccessibilityChallenging; requires chiral reductionChallenging; requires chiral synthesis/sep.Highly complex; deuteration post-stereoselective synthesis

Properties

Product Name

16-(R)-Iloprost-d4

Molecular Formula

C₂₂H₂₈D₄O₄

Molecular Weight

364.51

Synonyms

[3aS-[2E,3aα,4α(1E,3R*,4S*),5β,6aα]]- 5-[Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)-2(1H)-pentalenylidene]-Pentanoic Acid-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.